Regiochemical Differentiation: 8-Methyl Substitution Versus 6-Methyl and N-Methyl Isatoic Anhydride Analogs – Physicochemical and Procurement Specifications
8-Methylidene-3,1-benzoxazine-2,4-dione (3-methylisatoic anhydride) is distinguished from its closest regioisomeric analogs by the position of the methyl substituent on the aromatic ring. While N-methylisatoic anhydride (CAS 10328-92-4, melting point ~165 °C) carries the methyl group on the lactam nitrogen, and 6-methylisatoic anhydride (CAS 20877-81-0, melting point ~220–235 °C) bears it at the 6-position, the target compound features the methyl group at the 8-position (corresponding to 3-methyl substitution on the isatoic anhydride nomenclature), with a reported melting point of approximately 207 °C . This positional difference results in distinct CAS registry numbers, InChI keys, and chromatographic retention behavior, which are critical for procurement identity verification and analytical method development .
| Evidence Dimension | Melting point as a function of methyl substitution position |
|---|---|
| Target Compound Data | 207 °C (3-methylisatoic anhydride; 8-methyl substitution on benzoxazine ring) |
| Comparator Or Baseline | ~165 °C (dec.) for N-methylisatoic anhydride (CAS 10328-92-4); ~220–235 °C for 6-methylisatoic anhydride (CAS 20877-81-0); ~243 °C for unsubstituted isatoic anhydride (CAS 118-48-9) |
| Quantified Difference | Δ Tm ≈ 42 °C higher than N-methyl analog; Δ Tm ≈ 13–28 °C lower than 6-methyl analog; Δ Tm ≈ 36 °C lower than unsubstituted parent |
| Conditions | Reported melting points from vendor technical datasheets and ChemicalBook entries (various purity grades) |
Why This Matters
The distinct melting point serves as a primary identity and purity indicator during incoming quality control, enabling procurement specialists to verify that the correct regioisomer has been supplied and to detect cross-contamination with structurally similar analogs.
